N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted with an ethyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide moiety linked to a 2,4-dimethylphenyl group. The pyrrolo-pyrimidine system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(18(13-25-22)17-8-6-5-7-9-17)27-24(28)31-14-20(29)26-19-11-10-15(2)12-16(19)3/h5-13,25H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGNHIHIHYHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide |
| CAS Number | 1021264-39-0 |
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
Anticancer Properties
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-(...) exhibit significant anticancer activity. The pyrrolopyrimidine structure is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of pyrrolopyrimidine can induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases and transcription factors.
In a study involving similar compounds, the IC50 values against different cancer cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thienopyrimidine derivatives have been shown to exhibit activity against a range of bacteria and fungi. Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-(...) could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the acetamide group may enhance interactions with inflammatory mediators or enzymes involved in the inflammatory response. In vitro studies have indicated that such compounds can reduce pro-inflammatory cytokine production in activated macrophages .
Case Studies
-
Anticancer Activity Study :
- Objective : Evaluate the anticancer potential of pyrrolopyrimidine derivatives.
- Methodology : Various derivatives were tested on human cancer cell lines.
- Results : Some derivatives exhibited IC50 values significantly lower than doxorubicin, indicating potential as novel anticancer agents.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against common pathogens.
- Methodology : Disc diffusion method was employed to test various concentrations.
- Results : The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Thieno[3,2-d]Pyrimidine Analogues
Example Compound: N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Structural Difference: The pyrrolo[3,2-d]pyrimidine core is replaced with a thieno[3,2-d]pyrimidine system, substituting a sulfur atom for the nitrogen in the fused pyrrole ring.
- Bioactivity: Thieno-pyrimidines are often associated with tyrosine kinase inhibition, suggesting possible overlap in target specificity but distinct potency profiles. Molecular Weight: Higher molecular weight (470.002 g/mol vs. ~450 g/mol estimated for the target compound) due to additional methyl and chloro substituents .
Pyrimido[5,4-b]Indole Derivatives
Example Compound : N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structural Difference : A pyrimido[5,4-b]indole core replaces the pyrrolo-pyrimidine, integrating an indole moiety.
- Substituent Effects: The 4-ethoxyphenyl group introduces polarity via the ether linkage, contrasting with the hydrophobic phenyl group in the target compound .
Substituent Variations
Alkyl Chain Modifications
Example Compound : 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide ()
- Structural Difference : The ethyl group at position 3 is replaced with a butyl chain, and the 2,4-dimethylphenyl acetamide is substituted with a 3,4-dichlorophenyl group.
- Electron-Withdrawing Effects: The dichlorophenyl group may enhance binding to electron-rich enzyme active sites compared to the electron-donating methyl groups in the target compound .
Aromatic Ring Functionalization
Example Compound: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Structural Difference: Incorporates a 5-methylfuran substituent and a propenyl group on a thieno[2,3-d]pyrimidine core.
- Implications :
Pharmacological and Physicochemical Properties
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Cyclization : Reacting ethyl 3-phenylpyrrolo[3,2-d]pyrimidin-4-one intermediates with thiolating agents (e.g., Lawesson’s reagent) to introduce the sulfanyl moiety .
- Acetamide Coupling : Using N-(2,4-dimethylphenyl)acetamide derivatives with activated carboxylic acid groups (e.g., via EDC/HOBt coupling) under inert conditions .
- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups can enhance reproducibility and reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrrolo-pyrimidine core (e.g., δ ~12.5 ppm for NH protons in DMSO-d6) and acetamide coupling (δ ~4.1 ppm for SCH2 groups) .
- Elemental Analysis : Validate stoichiometry (e.g., C, N, S content within ±0.3% of theoretical values) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can single-crystal X-ray diffraction resolve them?
- Methodological Answer :
- Challenges : Disorder in the ethyl/phenyl substituents and weak diffraction due to flexible sulfanyl-acetamide linkages .
- Solutions :
- Crystallization : Use slow vapor diffusion with dichloromethane/hexane to grow high-quality single crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Refinement with SHELXL2016 and disorder modeling (e.g., split positions for ethyl groups) improves R factors (<0.05) .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) against biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with known pyrrolo-pyrimidine binding pockets (e.g., EGFR, CDK2) using molecular docking (AutoDock Vina) .
- SAR Workflow :
Analog Synthesis : Modify substituents (e.g., 3-ethyl → 3-propyl, phenyl → fluorophenyl) to probe steric/electronic effects .
Activity Assays : Use fluorescence-based kinase inhibition assays (IC50 determination) and compare with control compounds (e.g., staurosporine) .
Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What computational strategies are effective for predicting physicochemical properties and metabolic stability?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate dipole moments and HOMO-LUMO gaps (Gaussian 16, B3LYP/6-31G*) to predict solubility and reactivity .
- Molecular Dynamics (MD) : Simulate lipid bilayer permeation (CHARMM36 forcefield) to estimate blood-brain barrier penetration .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast metabolic sites (e.g., CYP3A4-mediated oxidation of ethyl groups) and toxicity alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
